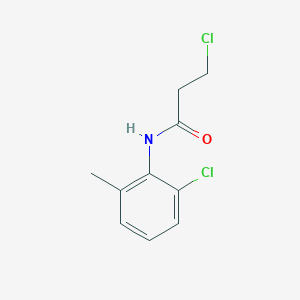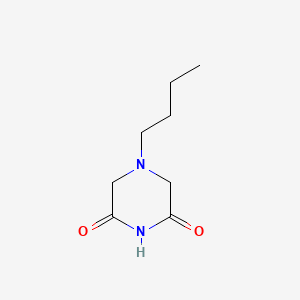
4-Butylpiperazine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2. It belongs to the class of diketopiperazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a piperazine ring with two keto groups at positions 2 and 6, and a butyl group attached to the nitrogen at position 4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. For instance, the reaction of iminodiacetic acid with butylamine under these conditions yields this compound in quantitative yields . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques ensures high yield and purity of the product. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
化学反応の分析
Types of Reactions: 4-Butylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Butylpiperazine-2,6-diol.
Substitution: Various substituted piperazine-2,6-dione derivatives.
科学的研究の応用
4-Butylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-Butylpiperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase-II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to its antiviral and antibacterial properties .
類似化合物との比較
Piperazine-2,6-dione: Lacks the butyl group but shares the core structure.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Contains an indole group instead of a butyl group.
Piperidine-2,6-dione: Similar structure but with a different ring system.
Uniqueness: 4-Butylpiperazine-2,6-dione is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other diketopiperazine derivatives .
特性
CAS番号 |
90346-27-3 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
4-butylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-10-5-7(11)9-8(12)6-10/h2-6H2,1H3,(H,9,11,12) |
InChIキー |
KUDWAUANOCPTEA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC(=O)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)

![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
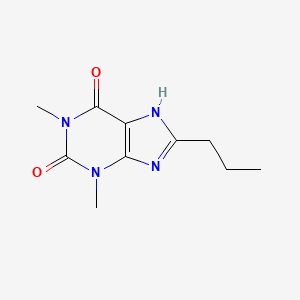
![sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13820991.png)
![1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt](/img/structure/B13820997.png)
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)
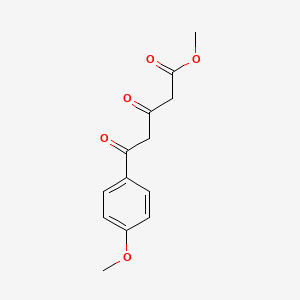
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
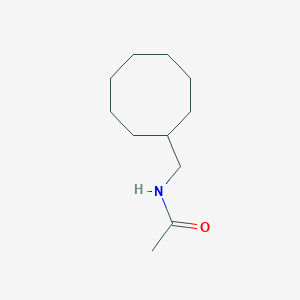

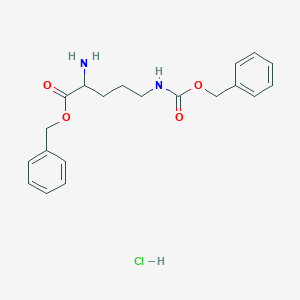
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
